molecular formula C22H30S2 B14551934 1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) CAS No. 62003-94-5

1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene)

Cat. No.: B14551934
CAS No.: 62003-94-5
M. Wt: 358.6 g/mol
InChI Key: UOUOKIOHKUBCHM-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diyl bridge with sulfanediylmethylene groups

Preparation Methods

The synthesis of 1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) typically involves the reaction of 2,3,4-trimethylbenzene with ethane-1,2-dithiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as diethyl ether to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether compound.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanediylmethylene groups can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds include:

    1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(benzene): Lacks the trimethyl groups, resulting in different chemical properties and reactivity.

    1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(4-methylbenzene): Contains a single methyl group on each benzene ring, leading to variations in steric and electronic effects.

The uniqueness of 1,1’-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene) lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

62003-94-5

Molecular Formula

C22H30S2

Molecular Weight

358.6 g/mol

IUPAC Name

1,2,3-trimethyl-4-[2-[(2,3,4-trimethylphenyl)methylsulfanyl]ethylsulfanylmethyl]benzene

InChI

InChI=1S/C22H30S2/c1-15-7-9-21(19(5)17(15)3)13-23-11-12-24-14-22-10-8-16(2)18(4)20(22)6/h7-10H,11-14H2,1-6H3

InChI Key

UOUOKIOHKUBCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CSCCSCC2=C(C(=C(C=C2)C)C)C)C)C

Origin of Product

United States

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